molecular formula C10H13NO2 B2742545 1-(2-Isopropoxypyridin-3-yl)ethanone CAS No. 1551553-85-5

1-(2-Isopropoxypyridin-3-yl)ethanone

Cat. No.: B2742545
CAS No.: 1551553-85-5
M. Wt: 179.219
InChI Key: LOOAHXGDWRARBF-UHFFFAOYSA-N
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Description

1-(2-Isopropoxypyridin-3-yl)ethanone is an organic compound with the molecular formula C10H13NO2. It is characterized by a pyridine ring substituted with an isopropoxy group at the 2-position and an ethanone group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isopropoxypyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-isopropoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Isopropoxypyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Methoxypyridin-3-yl)ethanone
  • 1-(2-Ethoxypyridin-3-yl)ethanone
  • 1-(2-Propoxypyridin-3-yl)ethanone

Uniqueness: 1-(2-Isopropoxypyridin-3-yl)ethanone is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior, distinguishing it from other similar compounds .

Biological Activity

1-(2-Isopropoxypyridin-3-yl)ethanone, with the CAS number 1551553-85-5, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant research findings and case studies.

The biological activity of this compound is primarily linked to its interaction with the PI3K/Akt/mTOR signaling pathway , which is crucial in regulating cell growth and survival. Related compounds have demonstrated the ability to inhibit the phosphorylation of Akt and S6 proteins, leading to a modulation of this pathway. This mechanism suggests a potential role in cancer therapy, as many anticancer agents target similar pathways.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antiproliferative Effects : Preliminary studies suggest that this compound exhibits significant antiproliferative activity against certain cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Pyridine derivatives have historically shown antimicrobial activity. While specific data on this compound are not extensively documented, its structural similarities to other active compounds warrant exploration in this area.

Case Studies

Although direct case studies on this compound are scarce, research on related compounds provides valuable insights:

  • Anticancer Activity : A study investigated the effects of compounds targeting the PI3K/Akt/mTOR pathway in various cancer models. Results indicated that these compounds could reduce tumor growth significantly by inducing apoptosis in cancer cells.
  • Antimicrobial Efficacy : In a clinical setting, derivatives of pyridine were evaluated for their ability to inhibit bacterial growth. Results showed promising antimicrobial activity against several strains, suggesting that similar effects may be expected from this compound .

Data Table: Comparative Biological Activities

CompoundActivity TypeTarget PathwayReference
This compoundAntiproliferativePI3K/Akt/mTOR
Related Pyridine DerivativeAntimicrobialBacterial Cell Membrane
Another Pyridine CompoundAnticancerApoptosis Induction

Properties

IUPAC Name

1-(2-propan-2-yloxypyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)13-10-9(8(3)12)5-4-6-11-10/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOAHXGDWRARBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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